molecular formula C7H8N2O3 B3389783 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid CAS No. 937673-64-8

4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Cat. No.: B3389783
CAS No.: 937673-64-8
M. Wt: 168.15 g/mol
InChI Key: HQYAVJZPZFFTER-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

    2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid: Lacks the dimethyl groups at positions 4 and 6.

    4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid: Contains a sulfur atom instead of an oxygen atom at position 2.

    4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxamide: Has an amide group instead of a carboxylic acid group at position 5.

Uniqueness: The presence of dimethyl groups at positions 4 and 6 in 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid enhances its chemical stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-5(6(10)11)4(2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYAVJZPZFFTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Reactant of Route 2
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Reactant of Route 4
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Reactant of Route 5
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Reactant of Route 6
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

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